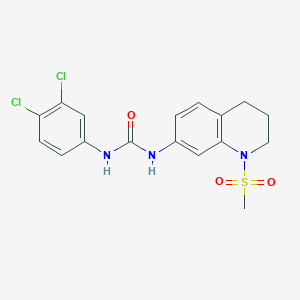
1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C17H17Cl2N3O3S and its molecular weight is 414.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a dichlorophenyl group and a methylsulfonyl group linked to a tetrahydroquinoline derivative via a urea linkage. Its molecular formula is C16H18Cl2N2O2S .
The compound has been identified as a gamma secretase modulator , which is significant in the context of Alzheimer's disease. Gamma secretase is an enzyme complex that plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides. These peptides aggregate to form plaques that are characteristic of Alzheimer's pathology. By modulating gamma secretase activity, this compound may influence amyloid-beta production and aggregation, presenting potential therapeutic benefits against neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Gamma Secretase Modulation : A study highlighted the potential of this compound in modulating gamma secretase activity. This modulation could alter cellular processes associated with neuroinflammation and apoptosis, both critical in neurodegenerative diseases .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the functional groups within the molecule can significantly impact its biological activity. This approach aids in identifying compounds with enhanced potency and selectivity for therapeutic applications .
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Gamma secretase modulation | |
| Similar benzenesulfonyl ureas | Kinase and protease inhibition | |
| Other tetrahydroquinoline derivatives | Neuroprotective effects |
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c1-26(24,25)22-8-2-3-11-4-5-13(10-16(11)22)21-17(23)20-12-6-7-14(18)15(19)9-12/h4-7,9-10H,2-3,8H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPQXJMQKPDPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













